molecular formula C13H13ClN2O3 B10954687 N-(3-chloro-4-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10954687
M. Wt: 280.70 g/mol
InChI Key: RUQDAUGCURJGRH-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Chlorinated Aromatic Ring: The chlorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction.

    Methoxylation: The methoxy group is added via a methylation reaction using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the amide bond through a reaction between the isoxazolecarboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide
  • N-(3-Chloro-4-methoxyphenyl)-4-methylbenzamide

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c1-7-8(2)19-16-12(7)13(17)15-9-4-5-11(18-3)10(14)6-9/h4-6H,1-3H3,(H,15,17)

InChI Key

RUQDAUGCURJGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC(=C(C=C2)OC)Cl)C

Origin of Product

United States

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